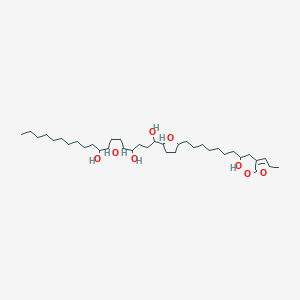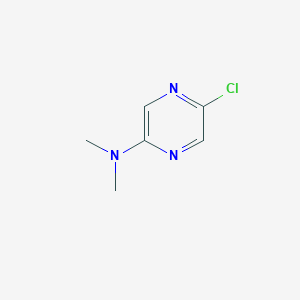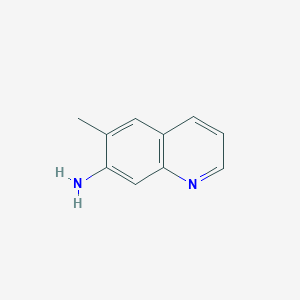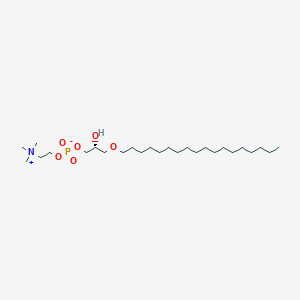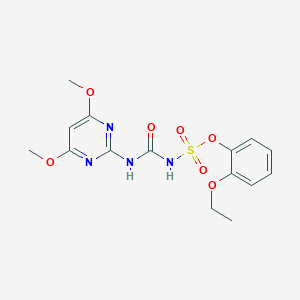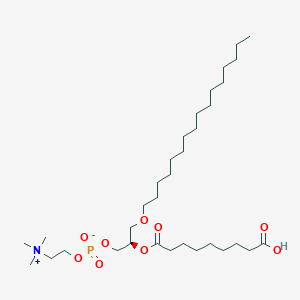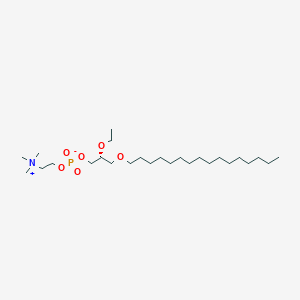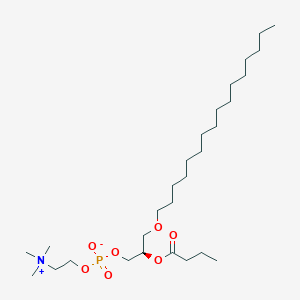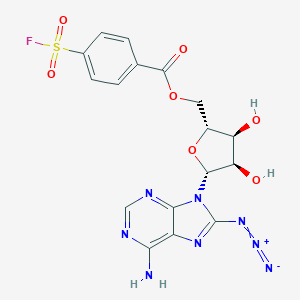![molecular formula C10H15NO3 B163752 5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol CAS No. 136706-32-6](/img/structure/B163752.png)
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol, also known as L-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. It is synthesized in the body from the amino acid tyrosine and is widely used in scientific research as a tool to study the mechanisms of dopamine synthesis and neurotransmission.
Mecanismo De Acción
L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. L-DOPA can cross the blood-brain barrier and is converted to dopamine in the brain, where it acts as a precursor to replenish dopamine levels.
Efectos Bioquímicos Y Fisiológicos
L-DOPA has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, improving motor function in Parkinson's disease, and enhancing cognitive function in healthy individuals. L-DOPA has also been shown to have antioxidant properties and may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and replenish dopamine levels in the brain. This makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, L-DOPA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on L-DOPA. One area of interest is the use of L-DOPA as a potential treatment for depression, as dopamine has been implicated in the regulation of mood. Another area of interest is the development of more effective methods for delivering L-DOPA to the brain, such as nanoparticle-based drug delivery systems. Finally, there is ongoing research into the potential neuroprotective effects of L-DOPA and its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Métodos De Síntesis
L-DOPA can be synthesized in the laboratory by several methods, including the reduction of nitrobenzene with sodium borohydride, the reduction of 3,4-dihydroxyphenylpyruvic acid with sodium borohydride, and the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester. The most commonly used method is the decarboxylation of 3,4-dihydroxyphenylalanine methyl ester with hydrochloric acid or other acidic reagents.
Aplicaciones Científicas De Investigación
L-DOPA is widely used in scientific research to study the mechanisms of dopamine synthesis, release, and reuptake in the brain. It is also used to study the effects of dopamine on behavior, cognition, and mood. L-DOPA is commonly used in animal models of Parkinson's disease to restore dopamine levels and alleviate motor symptoms.
Propiedades
Número CAS |
136706-32-6 |
|---|---|
Nombre del producto |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-6(11-2)3-7-4-9(13)10(14)5-8(7)12/h4-6,11-14H,3H2,1-2H3/t6-/m0/s1 |
Clave InChI |
YTALUFDCWBLHNU-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1O)O)O)NC |
SMILES |
CC(CC1=CC(=C(C=C1O)O)O)NC |
SMILES canónico |
CC(CC1=CC(=C(C=C1O)O)O)NC |
Sinónimos |
2,4,5-trihydroxymethamphetamine tri-HO-MA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



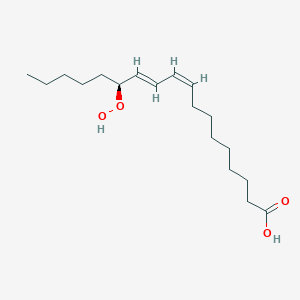
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
